molecular formula C14H17NO5 B12435407 1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid

1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid

Cat. No.: B12435407
M. Wt: 279.29 g/mol
InChI Key: SRQAKAAEVLROCY-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid is an organic compound with the molecular formula C14H17NO5. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a benzyloxycarbonyl group and a methoxy group attached to the pyrrolidine ring. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of 1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, benzyl chloroformate, and methanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The pyrrolidine is first reacted with benzyl chloroformate to introduce the benzyloxycarbonyl group.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, allowing selective reactions to occur at other functional groups. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

    1-[(Benzyloxy)carbonyl]-4-methoxyproline: This compound has a similar structure but differs in the position of the methoxy group.

    1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxamide: This compound has an amide group instead of a carboxylic acid group.

    1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylate: This compound has an ester group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific functional groups and their positions, which influence its reactivity and applications.

Properties

IUPAC Name

4-methoxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-19-11-7-12(13(16)17)15(8-11)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQAKAAEVLROCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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